N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 5-bromo-2-ethoxybenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 5-bromo-2-ethoxybenzaldehyde and benzohydrazide.
Solvent: Ethanol.
Reaction Conditions: Reflux for several hours (typically 4-6 hours).
Product Isolation: The product is usually isolated by cooling the reaction mixture, followed by filtration and recrystallization from ethanol.
Industrial Production Methods
While the laboratory synthesis of N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide is well-documented, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The bromine atom in the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while reduction could produce hydrazine derivatives. Substitution reactions would result in various substituted benzohydrazides.
Scientific Research Applications
Chemistry
In chemistry, N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound has potential applications as an antimicrobial and anticancer agent. Studies have shown that hydrazone derivatives exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide is investigated for its potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its unique chemical properties make it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide
- N’-[(E)-(5-chloro-2-ethoxyphenyl)methylidene]benzohydrazide
- N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]isonicotinohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide is unique due to the presence of both bromine and ethoxy groups on the aromatic ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C16H15BrN2O2 |
---|---|
Molecular Weight |
347.21 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H15BrN2O2/c1-2-21-15-9-8-14(17)10-13(15)11-18-19-16(20)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20)/b18-11+ |
InChI Key |
SMRYFZIGTPGTOT-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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